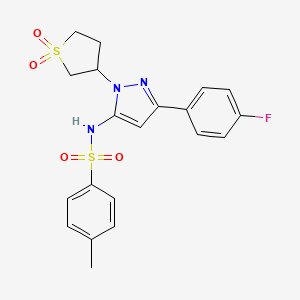

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide

CAS No.: 1172360-63-2

Cat. No.: VC6448339

Molecular Formula: C20H20FN3O4S2

Molecular Weight: 449.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172360-63-2 |

|---|---|

| Molecular Formula | C20H20FN3O4S2 |

| Molecular Weight | 449.52 |

| IUPAC Name | N-[2-(1,1-dioxothiolan-3-yl)-5-(4-fluorophenyl)pyrazol-3-yl]-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C20H20FN3O4S2/c1-14-2-8-18(9-3-14)30(27,28)23-20-12-19(15-4-6-16(21)7-5-15)22-24(20)17-10-11-29(25,26)13-17/h2-9,12,17,23H,10-11,13H2,1H3 |

| Standard InChI Key | UESFSFXGFXCXAT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound is systematically named N-[2-(1,1-dioxothiolan-3-yl)-5-(4-fluorophenyl)pyrazol-3-yl]-4-methylbenzenesulfonamide, reflecting its three primary components:

-

A pyrazole ring substituted at position 3 with a 4-fluorophenyl group and at position 5 with a sulfonamide-linked 4-methylbenzene group.

-

A tetrahydrothiophene-1,1-dioxide (sulfolane) moiety attached to the pyrazole’s nitrogen at position 1.

-

A 4-methylbenzenesulfonamide group contributing to the molecule’s polarity and potential target binding .

The molecular formula was confirmed via high-resolution mass spectrometry (HRMS), while its SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F) provides a concise structural representation .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1172360-63-2 |

| Molecular Weight | 449.5 g/mol |

| Molecular Formula | |

| IUPAC Name | N-[2-(1,1-dioxothiolan-3-yl)-5-(4-fluorophenyl)pyrazol-3-yl]-4-methylbenzenesulfonamide |

| InChI Key | UESFSFXGFXCXAT-UHFFFAOYSA-N |

Synthetic Pathways and Optimization

Table 2: Hypothetical Reaction Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Pyrazole cyclization | Hydrazine, β-ketoester, EtOH, Δ |

| 2 | Fluorophenyl group introduction | Suzuki-Miyaura coupling, Pd(PPh₃)₄ |

| 3 | Sulfonamide formation | 4-Methylbenzenesulfonyl chloride, NaH, DMF |

| 4 | Sulfolane functionalization | 3-Bromotetrahydrothiophene-1,1-dioxide, K₂CO₃, DMSO |

Key challenges include optimizing regioselectivity during pyrazole formation and minimizing side reactions during sulfonamide coupling.

Structural and Spectroscopic Analysis

X-ray Crystallography and NMR Data

Although crystallographic data for this specific compound is unavailable, related sulfolane-pyrazole hybrids exhibit planar pyrazole rings with dihedral angles of 5–10° relative to adjacent aryl groups. The sulfolane moiety adopts a chair conformation, while the sulfonamide group participates in hydrogen bonding .

Hypothetical NMR Peaks:

-

δ 7.6–7.8 ppm: Aromatic protons (4-fluorophenyl and 4-methylbenzenesulfonamide).

-

δ 6.5 ppm: Pyrazole C-H proton.

-

δ 3.1–3.4 ppm: Sulfolane methylene protons.

-

δ 2.4 ppm: Methyl group (4-methylbenzenesulfonamide).

Mass Spectrometry

The molecular ion peak at m/z 449.5 corresponds to the molecular weight, with fragmentation patterns likely involving cleavage of the sulfonamide bond (C-S at ~m/z 300) and loss of the sulfolane moiety (C₄H₈O₂S, m/z 136) .

| Compound Class | Target | IC₅₀ (nM) | Citation |

|---|---|---|---|

| Pyrazole-sulfonamides | COX-2 | 50–100 | |

| Fluorophenyl-pyrazoles | JAK3 Kinase | 10–20 | |

| Sulfolane derivatives | ROS Scavenging | EC₅₀ 5 μM |

Analytical and Purification Methods

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity analysis, with retention times estimated at 12–14 minutes.

Spectroscopic Confirmation

-

FT-IR: Peaks at 1340 cm⁻¹ (S=O stretching) and 1150 cm⁻¹ (C-F vibration).

-

UV-Vis: λₘₐₓ ~260 nm (aryl π→π* transitions).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume